N-(Cyanomethyl)acetamide
Overview
Description
“N-(Cyanomethyl)acetamide” is a chemical compound with the molecular formula C4H6N2O . It is also known by other names such as “2-(Acetamido)acetonitrile”, “AAN”, and "Aceturic acid nitrile" .
Synthesis Analysis
The synthesis of “N-(Cyanomethyl)acetamide” can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the reaction of electrogenerated cyanomethyl anion with cyclohexylisocyanate .Molecular Structure Analysis
The molecular structure of “N-(Cyanomethyl)acetamide” can be represented by the InChI stringInChI=1S/C4H6N2O/c1-4(7)6-3-2-5/h3H2,1H3,(H,6,7)
. The compound has a molecular weight of 98.10 g/mol . Chemical Reactions Analysis
“N-(Cyanomethyl)acetamide” can undergo various chemical reactions. For instance, it can be used in the acetamidation of aromatic compounds . The compound can also be involved in the cyanoacetylation of amines .Physical And Chemical Properties Analysis
“N-(Cyanomethyl)acetamide” is a solid compound . It has a molecular weight of 98.10 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Tyrosinase Inhibition and Melanogenesis
Research on novel bi-heterocyclic acetamides, including N-(Cyanomethyl)acetamide derivatives, has shown significant tyrosinase inhibition, offering a potential solution for melanogenesis-related disorders. These compounds, evaluated for their inhibitory effects on tyrosinase, have been identified as potent inhibitors, offering prospects in treating skin pigmentation issues. The study utilized various spectral techniques and kinetic mechanisms for analysis (Butt et al., 2019).
Heterocyclic Synthesis
N-(Cyanomethyl)acetamide and its derivatives are crucial intermediates in synthesizing various novel and synthetically useful heterocyclic systems. A comprehensive survey on the chemical reactivity and preparation methods of these compounds highlights their significance in heterocyclic synthesis (Gouda et al., 2015).
Comparative Metabolism Studies
Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites, involving acetamide derivatives, provide insights into their metabolic pathways in human and rat liver microsomes. This research is crucial for understanding the herbicides' environmental and health impacts (Coleman et al., 2000).
Antimalarial Drug Synthesis
Research on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been conducted using various catalysts. This study contributes to the development of more efficient processes for antimalarial drug production (Magadum & Yadav, 2018).
Molecular Structure Analysis
The molecular structures of acetamide derivatives have been studied using electron diffraction and X-ray techniques. Such research provides valuable information on the structural properties of these compounds in different states, contributing to a deeper understanding of their chemical behavior (Kimura & Aoki, 1953).
Safety And Hazards
“N-(Cyanomethyl)acetamide” is a combustible substance . It is advised to avoid inhalation of dusts and substance contact .
Relevant Papers Several papers have been published on “N-(Cyanomethyl)acetamide”. These papers discuss various aspects of the compound, including its synthesis, chemical reactivity, and potential applications .
properties
IUPAC Name |
N-(cyanomethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-4(7)6-3-2-5/h3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWCUMYXUCPQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326661 | |
Record name | N-(Cyanomethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)acetamide | |
CAS RN |
4814-80-6 | |
Record name | N-(Cyanomethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4814-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Cyanomethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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